molecular formula C7H5ClO4S B3037792 4-Chloro-3-formylbenzenesulfonic acid CAS No. 60767-69-3

4-Chloro-3-formylbenzenesulfonic acid

Cat. No.: B3037792
CAS No.: 60767-69-3
M. Wt: 220.63 g/mol
InChI Key: FKBTZADMCXPVSF-UHFFFAOYSA-N
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Description

4-Chloro-3-formylbenzenesulfonic acid is an organic compound with the molecular formula C7H5ClO4S and a molecular weight of 220.63 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-formylbenzenesulfonic acid can be synthesized from 2-chlorobenzaldehyde through sulfonation. The reaction involves treating 2-chlorobenzaldehyde with fuming sulfuric acid and sulfuric acid at temperatures ranging from 0 to 20°C for 18 hours . This method yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The process involves careful control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-formylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-3-carboxybenzenesulfonic acid.

    Reduction: 4-Chloro-3-hydroxybenzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-formylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-formylbenzenesulfonic acid involves its interaction with specific molecular targets The formyl group can act as an electrophile, participating in nucleophilic addition reactions The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous reactions

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonic acid: Similar structure but with a nitro group instead of a formyl group.

    4-Chloro-3-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a formyl group.

    4-Chloro-3-hydroxybenzenesulfonic acid: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

4-Chloro-3-formylbenzenesulfonic acid is unique due to the presence of the formyl group, which allows it to participate in specific reactions that other similar compounds cannot. The combination of the chloro, formyl, and sulfonic acid groups provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-chloro-3-formylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBTZADMCXPVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60767-69-3
Record name 4-Chloro-3-formylbenzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chlorobenzaldehyde 500 g (3.35 moles) was added to 23% oleum 1050 g (1.35 moles), and the contents were cooled to 0 to 5° C. The reaction mixture was stirred for 2.5 hours between 0-15° C. To this stirred solution, 660 g of 65% oleum (2.41 moles) was added over a period of 2.5 hours, maintaining the temperature below 15° C. The reaction mass was stirred and allowed to come to a temperature of 25-30° C.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1050 g
Type
reactant
Reaction Step One
Name
Quantity
660 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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